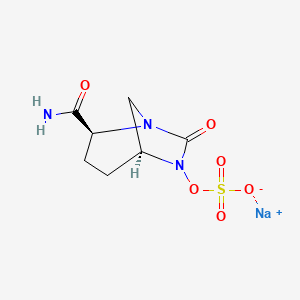![molecular formula C6H6N2S B13429078 2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
2-Methyl-4h-pyrrolo[2,3-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4H-pyrrolo[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrrolo[2,3-d]thiazole typically involves the esterification of 2-methylpyridine with thiolacetic acid, followed by bromination and reduction . The reaction conditions are as follows:
Esterification: 2-methylpyridine is reacted with thiolacetic acid in the presence of a suitable catalyst.
Bromination: The esterified product is then subjected to bromination using bromine or a brominating agent.
Reduction: The brominated intermediate is reduced to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the thiazole ring, leading to different derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the ring system .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4H-pyrrolo[2,3-d]thiazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-4H-pyrrolo[2,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions are mediated by the compound’s ability to bind to active sites or allosteric sites on target proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Pyrrole: A basic heterocyclic compound with a single pyrrole ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system.
Comparison: 2-Methyl-4H-pyrrolo[2,3-d]thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to thiazole and pyrrole, it offers a more complex structure that can interact with a broader range of biological targets. Pyrrolopyrazine, while similar in having a fused ring system, differs in its nitrogen content and resulting biological activities .
Eigenschaften
Molekularformel |
C6H6N2S |
|---|---|
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-4-8-6-5(9-4)2-3-7-6/h2-3,7H,1H3 |
InChI-Schlüssel |
ATROTOREUWDBSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)



![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)



